8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate
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Overview
Description
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate is a complex organic compound with a unique structure that includes both chromene and morpholine moieties
Preparation Methods
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethoxylation of the chromene core using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base.
Formation of the morpholine moiety: This can be done by reacting the intermediate with morpholine under suitable conditions.
Coupling of the chromene and morpholine units: This final step involves the esterification or amidation reaction to form the desired compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxy group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: It can be used in the development of new materials with specific properties, such as optical or electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate can be compared with other similar compounds, such as:
Chromene derivatives: These compounds share the chromene core and may have similar chemical properties and reactivity.
Morpholine derivatives: Compounds with the morpholine moiety can be compared in terms of their biological activities and applications.
Ester and amide derivatives:
The uniqueness of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate lies in its combined structure, which may confer distinct properties and applications not found in simpler analogs.
Biological Activity
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic compound with a unique structural framework that positions it for potential biological applications. With a molecular formula of C24H20O7 and a molecular weight of approximately 420.41 g/mol, this compound features significant functional groups that may influence its biological activity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure includes:
- Bichromene Framework : A characteristic feature that may influence its interaction with biological targets.
- Dioxo Groups : These groups enhance the reactivity and potential for various biological interactions.
- Ethoxy Substituent : This functional group can affect solubility and permeability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs demonstrate significant anti-proliferative effects against various cancer cell lines. For instance, compounds in the bichromene family have been noted for their potential to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Activity : The presence of dioxo groups may contribute to antimicrobial properties, making this compound a candidate for further exploration against bacterial and fungal pathogens.
- Neuroprotective Effects : Similar compounds have been studied for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Anticancer Activity
A study assessed the anti-proliferative effects of structurally related curcuminoids against different cancer cell lines. The findings indicated that these compounds could effectively inhibit cell growth, suggesting a similar potential for this compound in cancer therapy .
Antimicrobial Studies
Research on related chromene derivatives has shown promising antimicrobial activity. For example, derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .
Neuroprotection
Investigations into neuroprotective effects of related compounds have revealed mechanisms such as oxidative stress reduction and modulation of inflammatory pathways. These findings support the hypothesis that this compound could offer protective benefits in neurodegenerative conditions .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
8-methoxy-3-(1-pyrrolidinyl)-1-benzofuran | 896034-17-6 | Studied for neuroprotective effects |
Dihydrocoumarin | 119-84-6 | Known for fragrance and potential antimicrobial properties |
Coumarin | 91-64-5 | Exhibits anticoagulant and anticancer activities |
This comparative analysis highlights the diversity within the bichromene family while emphasizing the unique features of this compound due to its specific functional groups and structural complexity.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO8/c1-2-31-20-5-3-4-15-12-19(24(28)34-23(15)20)18-14-22(27)33-21-13-16(6-7-17(18)21)32-25(29)26-8-10-30-11-9-26/h3-7,12-14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUFMVGNZQMTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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